Cadmium 2,3-dihydroxybutanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

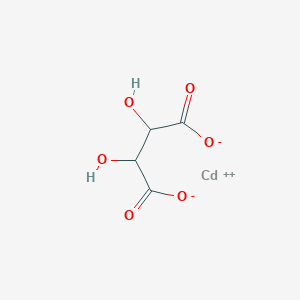

Cadmium 2,3-dihydroxybutanedioate is a chemical compound with the molecular formula C4H4CdO6

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium 2,3-dihydroxybutanedioate can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with 2,3-dihydroxybutanedioic acid in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the solution to crystallize. The resulting crystals are then filtered and dried .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cadmium salts and tartaric acid, with careful control of reaction conditions to ensure high yield and purity. The crystallization process is optimized to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Cadmium 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form cadmium oxide and other by-products.

Reduction: It can be reduced to form cadmium metal and other reduced species.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.

Major Products Formed:

Oxidation: Cadmium oxide and carbon dioxide.

Reduction: Cadmium metal and water.

Substitution: Various substituted cadmium compounds depending on the reagents used.

Scientific Research Applications

Cadmium 2,3-dihydroxybutanedioate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other cadmium compounds and as a reagent in analytical chemistry.

Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and metal ion transport.

Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatment, particularly in targeting specific cellular pathways.

Industry: It is used in the production of cadmium-based materials, including pigments, coatings, and batteries.

Mechanism of Action

The mechanism of action of cadmium 2,3-dihydroxybutanedioate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to metal-binding sites on proteins, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and alterations in gene expression. Key molecular targets include metalloproteins and enzymes involved in oxidative stress response and metal ion homeostasis .

Comparison with Similar Compounds

Cadmium acetate: Another cadmium salt with similar properties but different applications.

Cadmium chloride: Widely used in industrial processes and research.

Cadmium sulfate: Commonly used in electroplating and as a precursor for other cadmium compounds.

Uniqueness: Cadmium 2,3-dihydroxybutanedioate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its dual hydroxyl and carboxyl functional groups make it versatile for use in synthesis and research .

Biological Activity

Cadmium 2,3-dihydroxybutanedioate (C4H4CdO6) is a cadmium compound that has garnered attention due to its potential biological activities and associated toxicity. Understanding its biological activity is crucial for assessing its safety and implications for human health and the environment. This article delves into the biological effects of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is a cadmium salt formed from the reaction of cadmium ions with 2,3-dihydroxybutanedioic acid. The presence of cadmium ions is significant as they are known to exert various toxic effects in biological systems. The primary mechanisms through which cadmium compounds, including this compound, exert their biological effects include:

- Oxidative Stress : Cadmium can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This process involves the inhibition of antioxidant enzymes like superoxide dismutase (SOD) and catalase, disrupting the cellular redox state .

- DNA Damage : Cadmium exposure has been linked to interference with DNA repair mechanisms, particularly nucleotide excision repair (NER) and base excision repair (BER). This interference may contribute to mutagenesis and carcinogenesis .

- Metal Ion Substitution : Cadmium can replace essential metal ions (e.g., Zn²⁺ and Ca²⁺) in proteins, disrupting their normal functions. This substitution can lead to various health issues, including renal dysfunction and bone diseases .

Biological Effects and Health Implications

The biological activity of cadmium compounds has been extensively studied in various contexts. Below are some key findings related specifically to this compound:

Toxicity and Health Risks

- Renal Toxicity : Chronic exposure to cadmium has been associated with nephrotoxicity. In a study involving residents in cadmium-contaminated areas, significant increases in diseases such as nephrosis and kidney-related conditions were reported . The levels of urinary cadmium were used as biomarkers for exposure assessment.

- Bone Health : Cadmium exposure is linked to bone fragility and conditions such as osteoporosis. A case study highlighted the presence of osteomalacia in individuals exposed to high levels of cadmium . The replacement of calcium by cadmium in bone structures can lead to significant skeletal deformities.

- Carcinogenic Potential : Cadmium compounds have been classified as human carcinogens. Research indicates that exposure can lead to an increased risk of various cancers, including lung and prostate cancer . The mechanisms involve oxidative stress and DNA damage.

Case Studies

Several case studies provide insight into the real-world implications of cadmium exposure:

- Mae Sot Rice Fields : A study conducted in Mae Sot, Thailand, revealed that residents exposed to cadmium through contaminated rice fields experienced a loss of healthy life years due to conditions such as nephritis and heart disease. The study quantified disability-adjusted life years (DALYs) lost due to these health issues .

- Itai-Itai Disease : This severe form of chronic cadmium toxicity was documented in Japan among populations consuming contaminated rice from polluted areas. Symptoms included renal failure and severe bone pain due to osteomalacia, emphasizing the long-term health consequences of cadmium exposure .

Table 1: Summary of Health Outcomes Associated with Cadmium Exposure

Properties

IUPAC Name |

cadmium(2+);2,3-dihydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cd/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZWFVHFXGHERV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CdO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562074 |

Source

|

| Record name | Cadmium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10471-46-2 |

Source

|

| Record name | Cadmium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.